molecular formula C6H5N3O2 B7979245 3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 923569-62-4

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B7979245
CAS RN: 923569-62-4
M. Wt: 151.12 g/mol
InChI Key: KIDBUFHUUZWULD-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound with the empirical formula C7H7N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . The 4-position of this system is the most reactive towards nucleophiles . The synthetic pathway to this compound involves potential for intramolecular rearrangements and solvent-involving reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1noc2ncc(N)cc12 . The InChI key for this compound is STMMTDVYTGRAMZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactivity of this compound is characterized by the reactivity of the 4-position of this system towards nucleophiles . The synthetic pathway to this compound and its derivatives involves potential for intramolecular rearrangements and solvent-involving reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 149.15 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

  • Synthesis and Reactivity : A synthetic pathway to 3-methylisoxazolo[4,5-d]pyridazine and some derivatives has been described. Photochemical reactivity studies involving ultraviolet irradiation show the occurrence of both intramolecular rearrangements and solvent-involving reactions (Camparini, Ponticelli, & Tedeschi, 1985).

  • Analgesic Activity : Some derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-one were synthesized and tested for analgesic activity. Certain compounds displayed analgesic profiles similar to morphine (Tan, Ozadali, & Yeşilyurt, 2011).

  • Cytotoxic and Anticancer Properties : Isoxazolo[4,5‐d]pyridazin‐4(5H)‐one hybrids with N‐acylhydrazone structure were synthesized and showed significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Ozadali-Sari et al., 2022).

  • Antimicrobial Agents : Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines were synthesized and evaluated as antimicrobial agents. Several compounds showed broad-spectrum antibacterial activity, particularly against Gram-positive strains (Faidallah et al., 2013).

  • Anti-Inflammatory Agents : New isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives possessing either a 1,3,4-thiadiazole or a 1,2,4-triazole-5-thione moiety were synthesized and showed high anti-inflammatory activity in both in vitro and in vivo assays (Özadali et al., 2012).

  • Phosphodiesterase Inhibitors for Erectile Dysfunction : Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones and analogues were synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), showing potential for the treatment of erectile dysfunction (Giovannoni et al., 2006).

properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-5-4(11-9-3)2-7-8-6(5)10/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDBUFHUUZWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582686
Record name 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923569-62-4
Record name 3-Methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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